molecular formula C10H14ClNO B3388029 8-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 856088-19-2

8-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B3388029
CAS No.: 856088-19-2
M. Wt: 199.68
InChI Key: QQLQGWACMJBGMN-UHFFFAOYSA-N
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Description

The methoxy group at the 8-position likely influences its electronic, steric, and solubility properties, which may modulate its biological activity. THQ derivatives are recognized for their diverse therapeutic applications, including anticancer, anti-inflammatory, and analgesic activities .

Properties

IUPAC Name

8-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-9-6-2-4-8-5-3-7-11-10(8)9;/h2,4,6,11H,3,5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLQGWACMJBGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves several steps, starting from readily available precursors. One common synthetic route includes the hydrogenation of 8-methoxyquinoline using a palladium on carbon (Pd/C) catalyst under hydrogen gas . The reaction conditions typically involve moderate temperatures and pressures to ensure complete hydrogenation. Industrial production methods may involve similar catalytic hydrogenation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

8-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium on carbon (Pd/C) for hydrogenation, selenium dioxide for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

8-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is part of a broader class of tetrahydroquinoline compounds that exhibit significant pharmacological activities. Research highlights include:

  • Antiviral Properties : Recent studies have demonstrated that derivatives of tetrahydroquinolines can inhibit the replication of viruses such as SARS-CoV-2. For instance, a related compound showed an effective concentration (EC50) of 2.78 μM against the virus in human lung cells, indicating potential for therapeutic development against COVID-19 .
  • Neuroprotective Effects : Compounds within this class have been evaluated for their neuroprotective capabilities, particularly in the context of neurodegenerative diseases like Alzheimer's. Some derivatives have shown promise in reducing neuroinflammation and protecting neuronal cells from damage .
  • Antimicrobial Activity : Tetrahydroquinoline derivatives have been investigated for their antibacterial properties. Certain compounds have demonstrated effectiveness against a range of bacterial pathogens, suggesting applications in developing new antibiotics .

Biological Research Applications

The biological activity of 8-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride extends to various research domains:

  • Enzyme Inhibition Studies : This compound has been utilized to explore its role as an enzyme inhibitor. Its interactions with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets .
  • Receptor Ligand Development : The compound serves as a lead structure for designing receptor ligands that may modulate biological responses in various systems, including those involved in pain and inflammation management .

Synthetic Chemistry Applications

In synthetic chemistry, 8-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride plays a vital role as a building block for more complex molecules:

  • Synthesis of Complex Organic Molecules : The compound is often used as a precursor in the synthesis of other organic compounds. Its unique structure allows for various modifications that can lead to the development of new materials with desirable properties .
  • Chemical Reactions : It can undergo various reactions such as oxidation and substitution, making it versatile for creating diverse chemical entities. For example, reactions involving oxidizing agents can yield new derivatives with altered biological activities .

Table 1: Biological Activities of Tetrahydroquinoline Derivatives

Compound NameActivity TypeEC50 (μM)Reference
Trans-1Anti-SARS-CoV-22.78
L-689560NeuroprotectiveN/A
CETP InhibitorCholesterol ManagementN/A

Table 2: Synthetic Routes for Tetrahydroquinoline Derivatives

Synthesis MethodKey StepsYield (%)
Pictet-Spengler ReactionCondensation with tryptamine derivatives93-98
HydroaminoalkylationRegioselective reaction with N-methylanilinesVaries
One-Pot SynthesisMultiple steps leading to tetrahydroquinolines85-97

Mechanism of Action

The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the nervous system, leading to neuroprotective effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The position of the methoxy substituent significantly impacts molecular properties. Below is a comparative table of key analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Purity Key References
5-Methoxy-THQ hydrochloride C₁₀H₁₄ClNO 199.68 1073968-65-6 95%
6-Methoxy-THQ hydrochloride C₁₀H₁₄ClNO 199.68 Not provided >95%
7-Methoxy-THQ hydrochloride C₁₀H₁₄ClNO 199.68 19500-62-0 97%
8-Methoxy-THQ hydrochloride C₁₀H₁₄ClNO 199.68 Not explicitly listed Inferred
5-Chloro-8-Methoxy-THQ hydrochloride C₁₀H₁₃Cl₂NO 234.12 900512-42-7 >95%

Key Observations :

  • All methoxy-THQ hydrochlorides share the same molecular formula but differ in substituent positions.
  • The 5-chloro-8-methoxy variant has a higher molecular weight due to the additional chlorine atom .
  • Purity levels vary by synthesis method, with 7-methoxy-THQ hydrochloride achieving 97% purity .
Anticancer Activity
  • 6-Methoxy-THQ Derivatives : Exhibit potent tubulin inhibition (IC₅₀ = 30–38 nM) and cytotoxicity against cancer cell lines. Derivatives like 4f and 8a–d show enhanced metabolic stability and solubility .
  • 5-Methoxy and 7-Methoxy Analogs: Limited direct anticancer data, but methoxy deprotection to hydroxy groups (via BBr₃) enhances activity in some THQ scaffolds .
  • 8-Methoxy-THQ : Activity inferred from structural similarity; chloro-substituted variants (e.g., 5-chloro-8-methoxy) may improve target binding but require further validation .
Other Pharmacological Activities
  • Analgesic Activity : 2-Methyl-5-hydroxy-THQ exhibits 1/8th the potency of morphine, highlighting the role of hydroxyl groups .

Metabolic and Chemical Stability

  • Solubility: Methoxy groups generally improve aqueous solubility, critical for drug-like properties. For example, 6-methoxy-THQ derivatives exhibit enhanced solubility over non-substituted analogs .

Key Research Findings and Trends

Substituent Position Matters :

  • 6-Methoxy substitution is optimal for tubulin inhibition, while 5- and 7-methoxy analogs prioritize other activities (e.g., analgesic) .
  • Chloro-methoxy hybrids (e.g., 5-chloro-8-methoxy) introduce steric and electronic effects for targeted therapies .

Synthetic Flexibility :

  • Pd-catalyzed coupling and reductive amination enable diverse functionalization .
  • Bulky substituents require solvent optimization (e.g., THF) to avoid reaction bottlenecks .

Structure-Activity Relationships (SAR) :

  • Hydroxy analogs (via methoxy deprotection) often show enhanced bioactivity, guiding lead optimization .

Biological Activity

8-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a compound that belongs to the tetrahydroquinoline (THQ) class of organic compounds. This class is known for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Overview of Tetrahydroquinoline Compounds

Tetrahydroquinolines are characterized by their bicyclic structure and have been the focus of extensive research due to their potential therapeutic applications. The biological activities of these compounds can be attributed to their ability to interact with various molecular targets in biological systems.

Target of Action : Tetrahydroquinoline derivatives, including 8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride, exert their effects through interactions with specific receptors and enzymes involved in various biochemical pathways.

Mode of Action : These compounds can inhibit the growth of pathogens or modulate neurodegenerative processes. For instance, they have been shown to influence neurotransmitter levels and oxidative stress responses in neuronal cells .

Antimicrobial Activity

Research indicates that 8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacteria and fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli1 × 10^-6 mg/mL
Staphylococcus aureus1 × 10^-5 mg/mL
Pseudomonas aeruginosa22 mm inhibition zone
Klebsiella pneumonia25 mm inhibition zone

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Neuroprotective Effects

Tetrahydroquinolines have been studied for their neuroprotective properties. They are believed to enhance glutathione levels and mitigate oxidative stress in neuronal cells . Furthermore, they have shown potential in modulating dopamine levels in the brain, which is crucial for treating neurodegenerative diseases such as Parkinson's disease .

Case Studies

  • Antiviral Activity : Recent studies have highlighted the antiviral potential of THQ derivatives against viruses like H5N1. Specific derivatives exhibited high inhibition rates with low cytotoxicity, indicating a favorable therapeutic index .
  • Neurotoxicity Assessment : A study on the effects of THQ exposure revealed that while some derivatives could reduce tyrosine hydroxylase activity (linked to dopamine synthesis), others could enhance protective cellular mechanisms against oxidative damage . This duality underscores the importance of structural modifications in determining biological outcomes.

Q & A

Q. Advanced Considerations

  • Selectivity challenges : Substituent positioning (e.g., methoxy at C8) can sterically hinder reactions, requiring tailored catalysts or stepwise functionalization .
  • Purity optimization : Chromatographic purification (e.g., silica gel) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products .

How can researchers characterize the structural integrity of 8-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride using spectroscopic methods?

Q. Basic Analytical Techniques

  • ¹H/¹³C NMR : Key signals include methoxy protons at δ 3.83 ppm (singlet) and aromatic protons at δ 6.55–6.65 ppm (multiplet). The tetrahydroquinoline backbone shows methylene protons at δ 1.92–2.00 ppm (multiplet) and δ 2.78 ppm (triplet) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular ions (e.g., [M+H]⁺ at m/z 160 for 6-methoxy derivatives) and dehydrogenation products (e.g., quinoline at m/z 130) .

Q. Advanced Applications

  • Reaction monitoring : Real-time MS detects intermediates (e.g., dihydroquinolines) or side products, though corona discharge methods show no detectable intermediates in dehydrogenation .
  • X-ray crystallography : Resolves stereochemistry in chiral derivatives, critical for structure-activity relationship (SAR) studies .

What strategies are effective for introducing functional groups or modifying the tetrahydroquinoline core to enhance biological activity?

Q. Basic Functionalization Approaches

  • Electrophilic substitution : Halogenation (Br, Cl) at C6/C8 positions using NBS or molecular bromine improves binding affinity to biological targets .
  • Methoxy group effects : The 8-methoxy group enhances electron density, influencing interactions with enzymes (e.g., nitric oxide synthases) .

Q. Advanced Design Strategies

  • Bifunctional derivatives : Incorporating morpholino or phenylenediamine groups via electrophilic cyclization (e.g., epichlorohydrin intermediates) broadens pharmacological potential .
  • Radical-based reactions : Using radical cation salts (e.g., Fe³⁺) enables tandem cyclization for stereoselective synthesis .

How do different catalysts impact the efficiency and selectivity of tetrahydroquinoline synthesis and modification reactions?

Q. Catalyst Comparison

  • Ionic liquids : [NMPH]H₂PO₄ achieves 85–92% yields in cyclization reactions, with superior performance over H₃PO₄ due to dual acid/base sites .
  • TiO₂-S : Enables near-quantitative dehydrogenation selectivity (>90%) without dihydroquinoline byproducts .
  • Metal catalysts : Yb(OTf)₃ in Diels-Alder reactions risks toxicity but offers high stereocontrol, whereas Fe₂(SO₄)₃ is cheaper but less efficient .

Q. Advanced Optimization

  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) improve ionic liquid catalyst stability, while ethanol enhances TiO₂-S reactivity .
  • Reusability : Ionic liquids retain >90% activity after 5 cycles, whereas heterogeneous catalysts (e.g., TiO₂-S) require post-reaction filtration .

What are the challenges in analyzing reaction intermediates and byproducts during synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinoline derivatives?

Q. Key Challenges

  • Transient intermediates : Dihydroquinolines are rarely detected in corona discharge methods, suggesting rapid dehydrogenation kinetics .
  • Byproduct identification : Oxidative byproducts (e.g., quinoline-N-oxides) may form under aerobic conditions, requiring LC-MS/MS for detection .

Q. Methodological Solutions

  • In situ monitoring : React-IR or stopped-flow NMR captures short-lived species (e.g., epoxide intermediates in bifunctional syntheses) .
  • High-resolution MS : Differentiates isobaric species (e.g., m/z 160.0392 for C₁₀H₁₁F₂N vs. 160.0753 for C₉H₁₄ClNO) with <2 ppm error .

How do substituent positions (e.g., 8-methoxy) influence the pharmacological profile of tetrahydroquinoline derivatives?

Q. Basic SAR Insights

  • C8 methoxy : Enhances blood-brain barrier penetration due to increased lipophilicity (logP ~2.1) and modulates serotonin receptor affinity .
  • C6 halogens : Improve metabolic stability (e.g., 6-chloro derivatives show 50% longer half-life in hepatic microsomes) .

Q. Advanced Mechanistic Studies

  • Docking simulations : Methoxy groups at C8 form hydrogen bonds with nNOS active sites, reducing IC₅₀ values by 3-fold compared to unsubstituted analogs .
  • Pharmacokinetics : 8-Methoxy derivatives exhibit 80% oral bioavailability in rodent models, attributed to reduced first-pass metabolism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 2
8-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

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